Thalidomide-O-C7-NH2
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Overview
Description
Thalidomide-O-C7-NH2 is a synthesized conjugate compound that incorporates a cereblon ligand based on thalidomide and a linker commonly employed in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C7-NH2 involves the conjugation of a cereblon ligand based on thalidomide with a linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves standard organic synthesis techniques such as amide bond formation and esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is primarily synthesized for research purposes and is not produced on a large industrial scale .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C7-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Thalidomide-O-C7-NH2 has several scientific research applications, including:
Mechanism of Action
Thalidomide-O-C7-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their subsequent degradation via the ubiquitin-proteasome system . The molecular targets and pathways involved include the selective degradation of specific transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-4-O-C7-NH2: Another synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand based on thalidomide.
Thalidomide-5-O-C7-NH2 hydrochloride: A similar compound that also recruits cereblon protein and is used in PROTAC technology.
Uniqueness
Thalidomide-O-C7-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for targeted protein degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C20H25N3O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25) |
InChI Key |
CTENBFZZGQGAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN |
Origin of Product |
United States |
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